2-Acetoxymethoxy-benzoic acid
Description
2-Acetoxymethoxy-benzoic acid is a benzoic acid derivative featuring an acetoxymethoxy (-OCH₂OAc) substituent at the ortho position of the aromatic ring. This structural motif combines ester (acetoxy) and ether (methoxy) functionalities, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(acetyloxymethoxy)benzoic acid |
InChI |
InChI=1S/C10H10O5/c1-7(11)14-6-15-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
TZICBQGZGIWETF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key properties of 2-Acetoxymethoxy-benzoic acid with related compounds:
*Calculated based on structure.
†Inferred from analogous compounds (e.g., 2-acetoxybenzoic acid solubility in alcohols and esters ).
Functional Group Impact on Bioactivity
- Antimicrobial and Antiviral Potential: Compounds like 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid () exhibit bioactivity due to amide and ester functionalities. Similarly, this compound’s dual ester/ether groups may confer antimicrobial properties.
- Acidity : The acetoxymethoxy group is less electron-withdrawing than a nitro or carbonyl group, resulting in a higher pKa (~3–4) compared to strongly acidic derivatives (e.g., 2-nitrobenzoic acid, pKa ~1.5). This moderate acidity enhances compatibility with biological systems .
Q & A
Basic: What are the recommended synthetic routes for 2-Acetoxymethoxy-benzoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves esterification or acetylation of precursor benzoic acid derivatives. For example, brominated analogs like 2-Bromoacetoxybenzoic acid (CAS 77382-69-5) are synthesized via nucleophilic substitution, where bromine replaces hydroxyl groups under alkaline conditions . To optimize yields:
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acetoxymethoxy group.
- Control temperature (20–25°C) to avoid side reactions like over-oxidation.
- Employ catalysts such as DMAP (4-dimethylaminopyridine) for efficient acetylation .
Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in complex reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations can model electronic properties and reaction pathways. Key steps include:
Geometry Optimization: Use software like Gaussian to minimize energy states of the molecule and intermediates.
Transition State Analysis: Identify energy barriers for reactions such as hydrolysis or nucleophilic substitution.
Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate aqueous or organic environments .
For example, DFT can predict the stability of the acetoxymethoxy group under acidic conditions, aiding in experimental design .
Basic: What analytical techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- X-ray Crystallography: Resolves crystal packing and bond angles, as demonstrated for structurally similar compounds like 2-Fluoro-4-(methoxycarbonyl)benzoic acid (R-factor = 0.039) .
- NMR Spectroscopy: H and C NMR identify substituent positions; the acetoxymethoxy group shows distinct peaks at δ 2.1 (CH) and δ 4.8 (OCHO) .
- HPLC-MS: Validates purity and detects degradation products using reverse-phase C18 columns with ESI ionization .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Comparative Analysis: Run parallel experiments with analogs (e.g., 2-Bromoacetoxybenzoic acid) under identical conditions .
- Variable Temperature NMR: Detect dynamic processes like keto-enol tautomerism.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas to rule out isobaric interferences .
For example, conflicting C NMR signals in methoxy-substituted benzoic acids were resolved by crystallizing the compound to eliminate solvent interactions .
Basic: What are the stability considerations for this compound during storage and handling?
Methodological Answer:
- Moisture Sensitivity: The acetoxymethoxy group hydrolyzes in aqueous environments. Store under inert gas (N) with desiccants .
- Temperature: Decomposition occurs above 40°C; maintain storage at 2–8°C .
- Light Exposure: Protect from UV light using amber glass vials to prevent photolytic cleavage .
Advanced: How can reaction kinetics studies optimize the synthesis of this compound derivatives?
Methodological Answer:
- Rate Law Determination: Use stopped-flow spectroscopy or in-situ IR to monitor reaction progress. For example, track the disappearance of bromine in substitution reactions .
- Activation Energy Calculation: Perform Arrhenius plots across temperatures (10–50°C) to identify optimal conditions.
- Solvent Screening: Compare rates in polar aprotic (DMF) vs. non-polar (toluene) solvents to maximize nucleophilicity .
Basic: What safety protocols are critical when working with this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2 irritant) .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .
Advanced: How does the electronic nature of substituents affect the acidity of this compound derivatives?
Methodological Answer:
Electron-withdrawing groups (e.g., -NO, -Br) increase acidity by stabilizing the deprotonated form via resonance. For example:
- Hammett Analysis: Plot σ values against pKa to quantify substituent effects. Methoxy groups (σ = -0.27) decrease acidity compared to nitro groups (σ = +1.27) .
- DFT Calculations: Compare charge distribution at the carboxylate group in derivatives like 4-Methoxybenzoic acid (pKa ~4.5) vs. 4-Nitrobenzoic acid (pKa ~1.7) .
Basic: What chromatographic methods are suitable for purifying this compound?
Methodological Answer:
- Flash Chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for preliminary purification .
- Prep-HPLC: Employ a C18 column with 0.1% TFA in water/acetonitrile gradient (5→95% over 20 min) for high-purity isolates .
- TLC Validation: Spot on silica plates (R ≈ 0.4 in ethyl acetate/hexane) and visualize under UV 254 nm .
Advanced: How can researchers address discrepancies between experimental and computational toxicity predictions for this compound?
Methodological Answer:
- In Silico-Experimental Correlation: Use tools like ProTox-II for toxicity predictions and validate with zebrafish embryo assays (LC determination) .
- Metabolite Identification: Incubate with liver microsomes (e.g., human S9 fraction) and analyze via LC-MS/MS to detect toxic metabolites .
- Dose-Response Studies: Compare computational LD values (e.g., 500 mg/kg) with in vivo rodent studies to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
